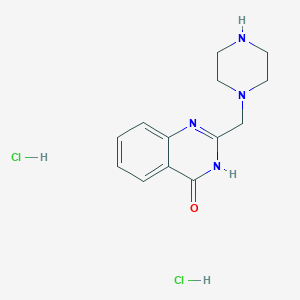

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride

Description

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYHNDRIZRDSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride typically follows these steps:

Step 1: Formation of the quinazolin-4-one core

The quinazolin-4-one scaffold is prepared via cyclization reactions involving anthranilic acid derivatives or related intermediates.Step 2: Introduction of the piperazin-1-ylmethyl substituent

This is achieved by reacting the quinazolinone intermediate bearing a suitable leaving group (e.g., halomethyl) with piperazine under reflux conditions in an appropriate solvent, often ethanol or acetonitrile.Step 3: Formation of the dihydrochloride salt

The free base of 2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.

Detailed Preparation Procedure from Literature

A representative synthesis described by Panwar et al. (2011) and related quinazolinone derivatives provides insight into the preparation methods:

| Step | Reagents & Conditions | Description | Yield & Characterization |

|---|---|---|---|

| 1 | Quinazolin-4-one precursor | Prepared via cyclization of anthranilic acid derivatives | - |

| 2 | Piperazine (0.7 mmol), anhydrous sodium carbonate (1.5 g), absolute ethanol, reflux 12 h | Nucleophilic substitution of quinazolinone intermediate with piperazine | Yield: 84%; mp 179-181°C; Rf = 0.71 (cyclohexane:ethyl acetate) |

| 3 | Removal of excess amine and ethanol by distillation, treatment with 5% sodium bicarbonate solution, filtration, drying | Purification step to isolate free base | - |

| 4 | Treatment with HCl to form dihydrochloride salt | Formation of dihydrochloride salt to improve stability | - |

- IR (KBr): 1701 cm⁻¹ (C=O), 1610 cm⁻¹ (aromatic C=C), 1570 cm⁻¹ (C=N), 1302 cm⁻¹ (C-N), 1162 cm⁻¹ (C-O-C)

- ¹H NMR (CDCl₃): Aromatic protons 7.52-6.51 ppm (multiplet, 4H), piperazine CH₂ signals at 2.90 and 2.67 ppm, methylene (-CH₂-) at 2.51 ppm, NH proton at 1.90 ppm

- MS: Molecular ion peak at m/z 245.28

Alternative Synthetic Routes and Modifications

A recent study (Deng et al., 2025) on quinazolin-4(3H)-one derivatives with piperazine substituents outlines a hybridization strategy combining the quinazolinone scaffold with piperazine rings and other fragments. Although the focus is on biological activity, the synthesis involves:

Reductive amination of quinazolinone intermediates with piperazine derivatives using sodium triacetoxyborohydride as a reducing agent in acetonitrile under nitrogen atmosphere.

Purification by extraction and recrystallization to obtain the target compound.

Comparative Table of Preparation Parameters

| Parameter | Method 1 (Nucleophilic substitution) | Method 2 (Reductive amination) |

|---|---|---|

| Starting material | Quinazolin-4-one with halomethyl group | Quinazolin-4-one aldehyde or ketone intermediate |

| Piperazine reagent | Piperazine free base | Piperazine or substituted piperazine |

| Reaction solvent | Absolute ethanol | Anhydrous acetonitrile |

| Reaction conditions | Reflux, 12 hours | Room temperature or mild heating under nitrogen |

| Base used | Anhydrous sodium carbonate | Sodium triacetoxyborohydride (reducing agent) |

| Purification | Distillation, washing, recrystallization | Extraction, washing, recrystallization |

| Yield | ~84% | 70-80% (varies with substituents) |

Research Findings on Preparation Efficacy

The nucleophilic substitution method provides a straightforward and high-yielding route to the target compound, suitable for scale-up.

Reductive amination allows for more structural diversity but may require careful control of reaction conditions to avoid side reactions.

The formation of the dihydrochloride salt is critical for pharmaceutical formulation, improving water solubility and compound stability.

Spectroscopic and elemental analyses confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different alkyl or aryl groups.

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Several studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Activity

- Neuropharmacological Effects

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics, thereby suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dihydrochloride Salts in Biogenic Amines

Compounds like putrescine dihydrochloride and cadaverine dihydrochloride () are biogenic amines involved in food spoilage analysis. Key differences include:

- Structural Backbone: The quinazolinone core contrasts with the linear polyamine structures of putrescine/cadaverine.

- Solubility: Both classes exhibit high water solubility due to dihydrochloride salt formation, but the quinazolinone derivative’s aromatic system may reduce hygroscopicity compared to aliphatic biogenic amines .

- Applications: Biogenic amines are biomarkers in food safety, whereas quinazolinones are typically drug candidates, highlighting divergent roles despite shared salt formulations.

Pharmaceutical Dihydrochlorides: Chirality and Polymorphism

- Levocetirizine Dihydrochloride (): A non-sedative antihistamine with a chiral center (R-enantiomer). In contrast, the quinazolinone compound’s piperazine moiety lacks chirality unless additional stereogenic centers exist. Chirality impacts receptor selectivity; levocetirizine’s efficacy relies on stereoselective H1 receptor binding, whereas the quinazolinone’s activity may depend on planar aromatic interactions .

- Capmatinib Dihydrochloride (): A non-chiral MET inhibitor with pH-dependent solubility and controlled polymorphism.

Hydrochloride Salts in Thiazolidinediones

- Pioglitazone Hydrochloride (): A mono-hydrochloride salt of a thiazolidinedione antidiabetic agent. Unlike the dihydrochloride form, mono-salts may offer lower solubility but sufficient bioavailability for oral administration. The quinazolinone’s dual HCl groups could enable faster dissolution, advantageous for injectable formulations .

Comparative Data Table

Research Findings and Implications

- Salt Form Optimization: The dihydrochloride group in the quinazolinone compound likely surpasses mono-salts (e.g., pioglitazone HCl) in solubility, critical for parenteral delivery .

- Stability Considerations: Unlike capmatinib, which exhibits polymorphism, the quinazolinone derivative’s stability may depend on piperazine’s conformational flexibility, necessitating rigorous crystallographic analysis .

- Stereochemical Impact: If chiral analogs exist, enantiomeric separation (as in levocetirizine) could enhance target specificity, though current evidence suggests a non-chiral structure .

Biological Activity

2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl2N4O |

| Molecular Weight | 303.17 g/mol |

| CAS Number | 1177287-65-0 |

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The piperazine moiety enhances its lipophilicity, facilitating better penetration into cells and interaction with hydrophobic binding sites of proteins. This interaction can modulate enzyme activities and influence cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against tumor cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

Anti-inflammatory Activity

Quinazolinone derivatives have also shown promising anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, certain derivatives exhibited significant reductions in paw volume, indicating their potential as anti-inflammatory agents. The percentage inhibition of edema was notably high for some tested compounds .

Table 2: Anti-inflammatory Activity in Animal Models

| Compound | Dose (mg/kg) | Paw Volume (mL) at 6h | % Inhibition |

|---|---|---|---|

| Control | - | 2.00 | - |

| Standard | 100 | 1.08 | 46 |

| Compound A | 5 | 1.32 | 34 |

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:

- Study on Anticancer Effects : A series of quinazolinone derivatives were synthesized and tested for their anticancer properties against various cell lines. The study concluded that modifications at specific positions on the quinazolinone scaffold could enhance cytotoxicity .

- Anti-inflammatory Evaluation : In a model assessing the anti-inflammatory activity through cotton pellet-induced granuloma formation in rats, several derivatives demonstrated significant reductions in granuloma weight compared to controls, underscoring their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.